N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide (E)-N-[2-(5-Hydroxy-3-indolyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)acrylamide is a natural product found in Centaurea arenaria, Centaurea cyanus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13632607
InChI: InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)
SMILES: COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
Molecular Formula: C20H20N2O4
Molecular Weight: 352.4 g/mol

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

CAS No.:

Cat. No.: VC13632607

Molecular Formula: C20H20N2O4

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide -

Specification

Molecular Formula C20H20N2O4
Molecular Weight 352.4 g/mol
IUPAC Name N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Standard InChI InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)
Standard InChI Key WGHKJYWENWLOMY-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
Canonical SMILES COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

The compound’s IUPAC name, (E)-N-[2-(5-hydroxy-1H-indol-3-yl)-2-oxoethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide, reflects its intricate structure . Its molecular formula is C₂₀H₁₈N₂O₅, with a molecular weight of 366.4 g/mol . The E (trans) configuration of the α,β-unsaturated carbonyl group distinguishes it from its Z (cis) isomer, cis-Moschamine, which exhibits different steric and electronic properties .

Key Functional Groups:

  • Indole core: A 5-hydroxy-substituted indole ring linked to an ethylamide chain.

  • Cinnamoyl moiety: A 4-hydroxy-3-methoxyphenyl group conjugated to a propenamide backbone.

  • α,β-Unsaturated carbonyl: Critical for electrophilic reactivity and biological interactions .

Spectroscopic Characterization

  • UV-Vis: Absorption maxima at 280 nm (indole π→π* transitions) and 320 nm (cinnamoyl conjugation) .

  • IR: Peaks at 3433 cm⁻¹ (O-H/N-H stretch), 1651 cm⁻¹ (C=O stretch), and 1602 cm⁻¹ (C=C aromatic) .

  • NMR: Distinct signals include δ 7.62 ppm (cinnamoyl vinyl proton, J = 15.8 Hz) and δ 10.82 ppm (indole N-H) .

Biosynthesis and Natural Occurrence

Plant Sources

This compound is primarily isolated from Centaurea species, including Centaurea cyanus (cornflower), where it functions as a secondary metabolite against herbivory . Biosynthesis proceeds via the shikimate pathway:

  • Tryptamine synthesis: Decarboxylation of L-tryptophan.

  • Cinnamoyl group formation: Hydroxylation and methylation of phenylpropanoids.

  • Amide bond formation: Enzyme-catalyzed conjugation by BAHD acyltransferases .

Synthetic Routes

While natural extraction remains the primary source, laboratory synthesis involves:

  • Step 1: Preparation of 5-hydroxytryptamine through tryptophan decarboxylation.

  • Step 2: Synthesis of 4-hydroxy-3-methoxycinnamic acid via ferulic acid demethylation.

  • Step 3: Coupling via Steglich esterification or peptide-coupling reagents (e.g., DCC) .

Biological Activities and Mechanisms

Serotoninergic Modulation

The compound acts as a partial agonist at 5-HT₁A receptors, inhibiting forskolin-stimulated cAMP production by 25% at 10 µM (p < 0.015) . This activity parallels serotonin but with reduced desensitization effects, suggesting utility in mood disorder therapeutics .

Anti-Inflammatory Effects

TargetConcentrationInhibitionp-Value
COX-I0.1 µM58%< 0.012
COX-II0.1 µM54%< 0.014

By dual COX-I/II inhibition, the compound reduces prostaglandin E₂ (PGE₂) synthesis, outperforming aspirin in selectivity .

Vascular and Neuroprotective Roles

  • Endothelial protection: Pretreatment at 5 µM reduces high glucose-induced VCAM-1 and MCP-1 expression in human aortic endothelial cells by 40–45% .

  • Neuroprotection: At 20 µM, it decreases hyperglycemia-induced apoptosis in PC12 cells by 62% via caspase-3/7 inhibition .

Structural Analogs and Activity Relationships

Comparative Analysis of Indole Alkaloids

CompoundKey Structural FeaturesBioactivity Differences
N-FeruloylserotoninFeruloyl group at indole N-HHigher antioxidant capacity (EC₅₀: 8 µM vs. 12 µM)
5-HydroxytryptamineNo cinnamoyl substitutionLimited anti-inflammatory effects
cis-Moschamine (Z isomer)Cis-configured propenamide30% lower COX-I inhibition

The E configuration enhances planarity, improving receptor binding affinity over Z analogs .

Therapeutic Applications and Future Directions

Research Gaps and Challenges

  • Pharmacokinetics: Limited data on oral bioavailability and blood-brain barrier penetration.

  • Toxicology: Chronic exposure studies needed; preliminary LD₅₀ in rodents > 500 mg/kg .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator